(R)-JNJ-31020028

Neuropeptide Y Y2 receptor stereochemistry

(R)-JNJ-31020028 is the biologically active enantiomer of the selective, brain-penetrant neuropeptide Y Y2 receptor (NPY Y2R) antagonist JNJ-31020028. It is a small molecule belonging to a series of compounds optimized from a proprietary chemotype for high affinity binding to the Y2 receptor.

Molecular Formula C34H36FN5O2
Molecular Weight 565.7 g/mol
CAS No. 1094873-14-9
Cat. No. B1662126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-JNJ-31020028
CAS1094873-14-9
SynonymsJnj-31020028;  JNJ31020028;  JNJ 31020028;  N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide
Molecular FormulaC34H36FN5O2
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C5=CN=CC=C5)F
InChIInChI=1S/C34H36FN5O2/c1-3-38(4-2)34(42)32(25-11-6-5-7-12-25)40-21-19-39(20-22-40)31-17-16-27(23-30(31)35)37-33(41)29-15-9-8-14-28(29)26-13-10-18-36-24-26/h5-18,23-24,32H,3-4,19-22H2,1-2H3,(H,37,41)
InChIKeyOVUNRYUVDVWTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

What Is (R)-JNJ-31020028 (CAS 1094873-14-9)? A Definitive Technical Overview for Procurement


(R)-JNJ-31020028 is the biologically active enantiomer of the selective, brain-penetrant neuropeptide Y Y2 receptor (NPY Y2R) antagonist JNJ-31020028 [1]. It is a small molecule belonging to a series of compounds optimized from a proprietary chemotype for high affinity binding to the Y2 receptor [2]. The compound exhibits subnanomolar to low nanomolar affinity (pIC50 8.07-8.22, corresponding to IC50 6.03-8.51 nM) across human, rat, and mouse Y2 receptors, with greater than 100-fold selectivity over the related Y1, Y4, and Y5 receptor subtypes [3]. Its key distinguishing feature is its demonstrated ability to cross the blood-brain barrier and occupy central Y2 receptors in vivo, a property that has historically been a major limitation for peptide-based Y2 antagonists [3][4].

Why Generic Y2 Antagonists Cannot Substitute for (R)-JNJ-31020028: A Critical Procurement Insight


Within the class of NPY Y2 receptor antagonists, peptide-based agents like BIIE0246 suffer from high molecular weight, complex structure, and poor brain penetration, which severely limit their utility for in vivo central nervous system studies [1]. Other small molecule Y2 antagonists described in the literature (e.g., SF-11, CYM 9484) either lack comprehensive in vivo brain penetration data or exhibit lower affinity and/or selectivity profiles [2]. Critically, JNJ-31020028 is a racemic mixture, and the (R)-enantiomer has been identified as the pharmacologically more active form with higher affinity [3]. Consequently, substituting a generic or racemic Y2 antagonist for (R)-JNJ-31020028 may result in significantly different potency, central target engagement, and overall experimental outcomes. The quantitative evidence below establishes precisely where (R)-JNJ-31020028 provides differentiation that cannot be assumed from class-level claims.

Quantitative Differentiation of (R)-JNJ-31020028: Evidence-Based Selection Criteria


Enantiomeric Advantage: Higher Affinity of the (R)-Isomer Versus Racemic Mixture

The racemic mixture JNJ-31020028 contains both (R)- and (S)-enantiomers. Synthesis of the single (R)-enantiomer revealed significantly higher affinity for the Y2 receptor compared to the racemate. The (R)-enantiomer achieved an IC50 of 6 nM, while the racemic mixture exhibited IC50 values ranging from 6.03-8.51 nM across species [1]. This stereospecific potency improvement directly impacts the compound's utility in studies requiring minimal off-target activity at maximal target engagement.

Neuropeptide Y Y2 receptor stereochemistry

Superior Brain Penetration and In Vivo Target Occupancy Versus BIIE0246

BIIE0246, a prototypical peptide-based Y2 antagonist, has high molecular weight and complex structure that limits its ability to cross the blood-brain barrier [1]. In contrast, (R)-JNJ-31020028 is a small molecule that achieves high brain penetration and robust in vivo target occupancy. Ex vivo autoradiography in rats demonstrated that subcutaneous administration of JNJ-31020028 at 10 mg/kg resulted in approximately 90% occupancy of Y2 receptor binding sites in the brain [2]. No comparable brain occupancy data exist for BIIE0246 following systemic administration.

CNS penetration receptor occupancy Y2 antagonist

Functional Antagonism: Potent Blockade of Native Tissue Response

In the rat vas deferens, a classical bioassay for Y2 receptor function, (R)-JNJ-31020028 (as the racemate) potently blocked NPY(13-36)-induced decreases in twitch contraction amplitude with an IC50 of 7.94 nM [1]. This functional potency is consistent with its binding affinity and demonstrates effective antagonism in native tissue. While BIIE0246 also antagonizes Y2 responses in this assay, its reported IC50 values are approximately 3- to 6-fold higher (25-50 nM range) [2]. Additionally, in KAN-TS cells expressing human Y2 receptors, JNJ-31020028 inhibited PYY-induced calcium responses with a pKB of 8.04±0.13 [1].

functional assay vas deferens Y2 antagonism

Exquisite Subtype Selectivity Profile Versus Other NPY Receptors

(R)-JNJ-31020028 exhibits >100-fold selectivity for the Y2 receptor over the related human Y1, Y4, and Y5 receptors [1]. This selectivity is critical for attributing observed pharmacological effects specifically to Y2 receptor blockade. In contrast, other Y2 antagonists such as BIIE0246 display moderate affinity for the Y4 receptor (Ki ~170 nM) and some cross-reactivity with other GPCRs [2]. Furthermore, JNJ-31020028 was screened at 10 µM against a panel of 65 kinases and showed no significant inhibition, indicating a clean selectivity profile beyond the NPY receptor family .

receptor selectivity off-target NPY family

Optimal Research and Industrial Applications for (R)-JNJ-31020028 Based on Empirical Evidence


In Vivo CNS Studies Requiring Systemic Dosing and Robust Brain Target Engagement

When a research program necessitates modulation of central Y2 receptors without the confounding variables of surgery or direct intracerebral injection, (R)-JNJ-31020028 is the only validated small molecule antagonist with demonstrated high brain penetration and near-complete receptor occupancy (~90% at 10 mg/kg s.c.) following systemic administration [1]. This property has been leveraged in studies of stress-induced corticosterone release, anxiety-like behavior, and alcohol withdrawal [2][3].

Functional Ex Vivo Assays in Native Tissues Requiring High Potency Antagonism

For ex vivo pharmacological studies in isolated tissue preparations such as the rat vas deferens, (R)-JNJ-31020028 provides potent and complete antagonism of Y2-mediated responses with an IC50 of 7.94 nM [1]. Its high potency reduces the amount of compound required per experiment and minimizes vehicle-related artifacts. The compound's selectivity profile (>100-fold over Y1, Y4, Y5) ensures that observed effects are specifically attributable to Y2 receptor blockade [1].

Chronic Administration Studies in Rodent Models of Depression and Anxiety

In the olfactory bulbectomized (OBX) rat model of depression, chronic intracerebroventricular administration of (R)-JNJ-31020028 (5.6 µg/day) significantly decreased immobility time in the forced swim test and reduced grooming events, indicative of antidepressant-like activity [4]. The compound's in vivo stability and brain penetration make it suitable for long-term infusion studies that require sustained target engagement.

Selectivity Profiling and Mechanistic Studies of NPY Receptor Family Signaling

Given its >100-fold selectivity over Y1, Y4, and Y5 receptors, and its clean profile against a panel of 65 kinases, (R)-JNJ-31020028 serves as an ideal pharmacological tool for dissecting the specific contributions of the Y2 receptor in complex signaling networks [1][3]. This is particularly valuable in studies where cross-reactivity with other NPY receptors or unrelated kinases would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-JNJ-31020028

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.